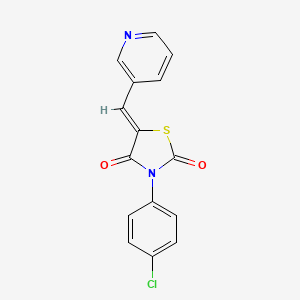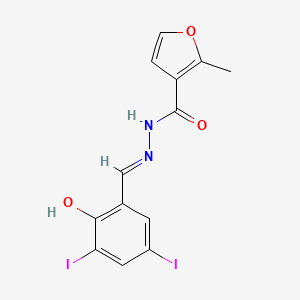
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as CPMT, is a compound that belongs to the family of thiazolidinediones. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of CPMT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. CPMT has been shown to activate PPARγ, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
CPMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPMT has also been shown to have antioxidant effects, which may protect cells from oxidative stress. In addition, CPMT has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of CPMT for lab experiments is its low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a safe compound to work with. In addition, CPMT is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of CPMT for lab experiments is its poor solubility in water. This can make it difficult to work with in aqueous solutions and may limit its applications in certain experiments.
未来方向
There are many potential future directions for research on CPMT. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. CPMT has been shown to improve glucose and lipid metabolism, and further research in this area could lead to the development of new treatments for these conditions. Another area of interest is its potential applications in cancer research. CPMT has been shown to inhibit the growth of cancer cells in vitro, and further research in this area could lead to the development of new cancer treatments. Finally, there is potential for research on the synthesis of CPMT and its derivatives, which could lead to the development of new compounds with improved properties and applications.
合成方法
The synthesis of CPMT involves the reaction of 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield CPMT. The synthesis of CPMT has been studied extensively, and various modifications have been proposed to improve its yield and purity.
科学研究应用
CPMT has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. CPMT has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-3-5-12(6-4-11)18-14(19)13(21-15(18)20)8-10-2-1-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGSZKVVCBEJF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![5-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6026090.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol](/img/structure/B6026092.png)
![2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6026132.png)
